Cas no 105037-88-5 (Pallidol)

Pallidol structure
Pallidol structure
Nome del prodotto:Pallidol
Numero CAS:105037-88-5
MF:C28H22O6
MW:454.470688343048
MDL:MFCD21333759
CID:205376
PubChem ID:484757

Pallidol Proprietà chimiche e fisiche

Nomi e identificatori

    • Indeno[2,1-a]indene-1,3,6,8-tetrol,4b,5,9b,10-tetrahydro-5,10-bis(4-hydroxyphenyl)-, (4bR,5R,9bR,10R)-
    • Pallidol
    • 5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol
    • (-)-Pallidol
    • Indeno[2,1-a]indene-1,3,6,8-tetrol,4b,5,9b,10-tetrahydro-5,10-bis(4-hydroxyphenyl)-, (4ba,5a,9ba,10a)-(-)-
    • Indeno[2,1-a]indene-1,3,6,8-tetrol,4b,5,9b,10-tetrahydro-5,10-bis(4-hydroxyphenyl)-, (4bR,5R,9bR,10R)-rel-(-)-(9CI)
    • Indeno[2,1-a]indene-1,3,6,8-tetrol, 4b,5,9b,10-tetrahydro-5,10-bis(4-hydroxyphenyl)-, (4bR,5R,9bR,10R)-
    • E83700
    • Pallidol A
    • (4bR,5R,9bR,10R)-4b,5,9b,10-Tetrahydro-5,10-bis(4-hydroxyphenyl)indeno(2,1-a)indene-1,3,6,8-tetrol
    • 1622292-61-8
    • (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol
    • CHEMBL480462
    • Rel-Pallidol
    • FS-7682
    • Indeno(2,1-a)indene-1,3,6,8-tetrol, 4b,5,9b,10-tetrahydro-5,10-bis(4-hydroxyphenyl)-, (4bR,5R,9bR,10R)-
    • QE5TL72TJ8
    • Q6634710
    • DTXSID20727005
    • (+/-)-Pallidol
    • HY-117245
    • BDBM50259652
    • CS-0064526
    • UNII-QE5TL72TJ8
    • (4bR,5R,9bR,10R)-5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol
    • SCHEMBL13169545
    • (4bR,5R,9bR,10R)-4b,5,9b,10-Tetrahydro-5,10-bis(4-hydroxyphenyl)indeno[2,1-a]indene-1,3,6,8-tetrol
    • AKOS040763576
    • 105037-88-5
    • CHEBI:76173
    • DA-56561
    • (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno(2,1-a)indene-1,3,6,8-tetrol
    • MDL: MFCD21333759
    • Inchi: InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H
    • Chiave InChI: YNVJOQCPHWKWSO-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(C2C3C(=CC(=CC=3C3C(C4C(O)=CC(O)=CC=4C23)C2C=CC(O)=CC=2)O)O)=CC=1

Proprietà calcolate

  • Massa esatta: 454.14200
  • Massa monoisotopica: 454.142
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 2
  • Complessità: 656
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 121A^2
  • XLogP3: 4.6

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.507±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 199-200 ºC
  • Solubilità: Quasi insolubile (0,034 g/l) (25°C),
  • PSA: 121.38000
  • LogP: 5.07860

Pallidol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P26630-5mg
5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol
105037-88-5
5mg
¥4018.0 2021-09-08
TargetMol Chemicals
TN6584-10mg
Pallidol
105037-88-5
10mg
¥ 3340 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6584-10 mg
Pallidol
105037-88-5
10mg
¥3340.00 2022-04-26
ChemFaces
CFN92341-10mg
Pallidol
105037-88-5 >=98%
10mg
$318 2021-07-22
A2B Chem LLC
AE28433-10mg
Pallidol
105037-88-5 95%
10mg
$1280.00 2024-04-20
TargetMol Chemicals
TN6584-10 mg
Pallidol
105037-88-5 98%
10mg
¥ 3,340 2023-07-10
ChemFaces
CFN92341-10mg
Pallidol
105037-88-5 >=98%
10mg
$318 2023-09-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB01057-1MG
Pallidol
105037-88-5
1mg
¥4642.31 2023-09-13
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:105037-88-5)Pallidol
CRN0611
Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta